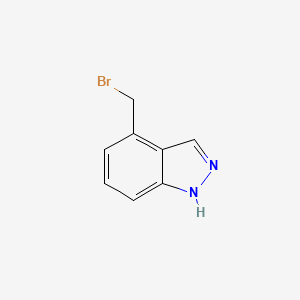

4-(Bromomethyl)-1H-indazole

Vue d'ensemble

Description

4-(Bromomethyl)-1H-indazole (4-BM-1H-indazole) is an aromatic heterocyclic organic compound with a chemical formula of C7H5BrN2. It is a member of the indazole family and is known for its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. 4-BM-1H-indazole has been extensively studied in recent years due to its potential therapeutic applications.

Applications De Recherche Scientifique

Corrosion Inhibition

One application of 4-(Bromomethyl)-1H-Indazole is in the field of corrosion inhibition. Heterocyclic diazoles, including indazole derivatives, have been investigated for their inhibitive properties against acidic iron corrosion. These compounds demonstrate an increase in charge-transfer resistance, contributing to reduced corrosion in the presence of these inhibitors, as shown in a study by Babić-Samardžija et al. (2005) (Babić-Samardžija et al., 2005).

Drug Development

Indazole derivatives have shown promise in drug development. For instance, Yoo et al. (2018) discussed the synthesis and evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors, indicating their potential in cancer treatment (Yoo et al., 2018). Additionally, 1H-Indazoles are recognized for their pharmaceutical applications, including antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anticancer properties, as described by Gaikwad et al. (2015) (Gaikwad et al., 2015).

Synthesis and Modification

Boujdi et al. (2021) explored the regioselective bromination and subsequent palladium-catalyzed cross-coupling arylation of 4-substituted NH-free indazoles, highlighting the importance of this compound in chemical synthesis (Boujdi et al., 2021). Similarly, indazoles have been involved in a variety of chemical reactions, such as coupling reactions, as detailed by Slade et al. (2009) (Slade et al., 2009).

Material Science

In material science, indazole derivatives have been used in the synthesis of unsymmetrical dendrimers with antimicrobial properties. Jayanthi and Rajakumar (2017) synthesized dendrimers using indazole and observed their effectiveness against pathogenic bacteria (Jayanthi & Rajakumar, 2017).

Catalysis

Indazole compounds have also been utilized in catalysis. Hurtado et al. (2010) reported on palladium(II) complexes bearing new pincer ligands based on indazole, which demonstrated catalytic properties in ethylene polymerization and C–C coupling reactions (Hurtado et al., 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as bromothalonil, have been used as preservatives and are known allergens . They are also known to interact with various proteins and enzymes in the body .

Mode of Action

The mode of action of 4-(Bromomethyl)-1H-indazole is likely to involve interactions with its targets leading to changes at the molecular level. For instance, brominated compounds are known to participate in radical reactions . The bromine atom in the compound can be replaced by other groups in a substitution reaction, leading to the formation of new compounds .

Biochemical Pathways

It’s plausible that the compound could disrupt certain biochemical pathways due to its potential to undergo radical reactions and substitutions . These disruptions could lead to downstream effects, altering the normal functioning of cells.

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .

Result of Action

Based on its potential for radical reactions and substitutions, it could lead to the formation of new compounds within cells . This could potentially alter cellular processes and functions.

Propriétés

IUPAC Name |

4-(bromomethyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORQNQLPVDFTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B3038007.png)

![4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B3038008.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038009.png)

![2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone](/img/structure/B3038011.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3038012.png)

![Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride](/img/structure/B3038025.png)

![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)